3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole
Overview
Description
3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole typically involves the cyclization of appropriate hydrazines with 1,3-diketones. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole can undergo various chemical reactions, including:
Oxidation: Conversion to pyrazole derivatives with different oxidation states.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in inflammatory processes.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole: Lacks the dihydro group, leading to different chemical properties.
4,5-Dihydro-1-phenyl-3-(2,4,6-dimethylphenyl)-1H-pyrazole: Similar structure but with fewer methyl groups on the phenyl ring.
Uniqueness
3-mesityl-1-phenyl-4,5-dihydro-1h-pyrazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of three methyl groups on the phenyl ring may enhance its lipophilicity and affect its interaction with biological targets.
Properties
IUPAC Name |
2-phenyl-5-(2,4,6-trimethylphenyl)-3,4-dihydropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-13-11-14(2)18(15(3)12-13)17-9-10-20(19-17)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEAUUFMQKUXAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN(CC2)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50208817 | |
Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60078-97-9 | |
Record name | 1-Phenyl-3-mesityl-2-pyrazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60078-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060078979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50208817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.389 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the impact of oxygen on liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline?
A1: Research indicates that oxygen acts as a quenching agent in liquid scintillators, causing a reduction in light yield. [, ] Studies have shown that scintillator cocktails containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline, particularly those with lower concentrations of the luminophore, experience a noticeable decrease in light yield over time due to oxygen exposure. [] This highlights the importance of minimizing oxygen presence during scintillator preparation and encapsulation to maintain optimal performance.
Q2: How does the performance of 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline-based scintillators compare to traditional ones like NE213?
A2: While 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline shows promise as a luminophore, research comparing its performance to the established NE213 scintillator revealed interesting findings. [] Even after three decades, NE213 maintained its ability to effectively discriminate between gamma rays and neutrons. [] This suggests that while newer cocktails may offer advantages, established formulations like NE213 continue to demonstrate remarkable long-term stability and performance in gamma-neutron separation applications.
Q3: What is the role of the solvent in liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline?
A3: The choice of solvent can significantly influence the pulse shape discrimination (PSD) ability and light yield of liquid scintillators containing 1-Phenyl-3-(2,4,6-trimethylphenyl)-2-pyrazoline. [] Research exploring various solvents, including classical options like toluene and xylene, naphthalene derivatives, and linear alkylbenzenes, highlighted the impact of solvent selection on the overall performance of these scintillators. [] This underscores the importance of careful solvent selection to optimize PSD quality and light yield for specific applications.
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